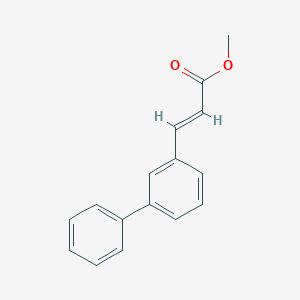

Methyl 3-phenylcinnamate

Description

Properties

Molecular Formula |

C16H14O2 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

methyl (E)-3-(3-phenylphenyl)prop-2-enoate |

InChI |

InChI=1S/C16H14O2/c1-18-16(17)11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |

InChI Key |

KCVJXVYRQXJNDD-ZHACJKMWSA-N |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 Phenylcinnamate and Analogues

Esterification Approaches for Cinnamic Acid Derivatives

Esterification remains a fundamental and widely employed method for the synthesis of cinnamate (B1238496) esters from their corresponding carboxylic acids. apsu.edu

Fischer Esterification Modifications and Catalytic Enhancements

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary route for producing methyl cinnamate. apsu.edumasterorganicchemistry.com The traditional method often involves refluxing trans-cinnamic acid in excess methanol (B129727) with a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), for several hours. nsf.govsapub.org

Modern modifications focus on improving efficiency, reducing reaction times, and employing more manageable catalysts. For instance, p-toluenesulfonic acid (pTSA), a solid, is an appealing alternative to the corrosive liquid H₂SO₄, offering easier handling for educational and industrial applications. Optimized conditions using pTSA at a 50 mol % catalyst loading have achieved yields as high as 91%. nsf.gov Microwave-assisted organic synthesis has also emerged as a significant enhancement, drastically reducing reaction times and solvent usage compared to conventional heating. nsf.gov

Variations in reaction time have been studied to optimize yield. In the synthesis of menthyl cinnamate, a related ester, yields of 95.83%, 96.38%, and 91.79% were achieved after 4, 5, and 6 hours of reflux, respectively, indicating an optimal reaction time of around 5 hours under those specific conditions. uns.ac.id

| Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Refluxing Methanol | >12 hours | Typical | nsf.gov |

| p-Toluenesulfonic Acid (pTSA) | 50 mol % loading | Not Specified | 91% | nsf.gov |

| Sulfuric Acid (H₂SO₄) | Reflux, 60°C (for Menthyl Cinnamate) | 5 hours | 96.38% | uns.ac.id |

Novel Catalytic Systems for Cinnamate Ester Synthesis

Research has expanded beyond traditional Brønsted acids to include a variety of novel catalytic systems that offer benefits such as improved yields, milder reaction conditions, and enhanced selectivity. mdpi.com These systems include both homogeneous and heterogeneous catalysts.

Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have proven to be highly effective for Fischer esterification, providing esters in high to excellent yields and showing excellent chemo- and site-selectivity. researchgate.net Other metal salts, such as those of hafnium(IV) and zirconium(IV), have been shown to catalyze the direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. organic-chemistry.org

Heterogeneous catalysts offer the significant advantage of easy recovery and recyclability. Graphene oxide, for example, has been used as an efficient and reusable solid acid catalyst for the esterification of a wide range of acids and alcohols. organic-chemistry.org Additionally, sodium bisulfate monohydrate has been employed as a catalyst for the synthesis of various cinnamates, including methyl, ethyl, and butyl cinnamates. researchgate.net

Enzymatic catalysis presents a green alternative to chemical methods. Lipases, such as Lipozyme® TL IM, have been used to catalyze the synthesis of cinnamamide (B152044) derivatives from methyl cinnamates, demonstrating the potential of biocatalysts in this field. mdpi.com

| Catalyst Type | Specific Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Lewis Acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | High yield, excellent chemo- and site-selectivity | researchgate.net |

| Metal Salts | Hafnium(IV) / Zirconium(IV) salts | Effective for 1:1 acid/alcohol condensation | organic-chemistry.org |

| Heterogeneous | Graphene Oxide | Efficient, reusable, wide substrate scope | organic-chemistry.org |

| Heterogeneous | Sodium Bisulfate Monohydrate | Effective for various cinnamate esters | researchgate.net |

| Enzymatic | Lipozyme® TL IM | Green alternative, high efficiency in microreactors | mdpi.com |

Carbon-Carbon Bond Formation Strategies

The synthesis of the cinnamate scaffold can be efficiently achieved through carbon-carbon bond formation, a powerful alternative to starting with cinnamic acid itself. Cross-coupling reactions are central to these strategies.

Heck Reaction Applications for Cinnamate Synthesis

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an aryl or vinyl halide with an activated alkene, making it a premier method for constructing the 3-phenylcinnamate backbone. organic-chemistry.orgnih.gov The reaction typically involves coupling an aryl halide (e.g., iodobenzene) with an acrylate (B77674) ester (e.g., methyl acrylate) in the presence of a palladium catalyst and a base. youtube.com

This methodology is valued for its high functional group tolerance and its ability to form complex molecules. youtube.com The reaction generally exhibits outstanding trans (or E) selectivity, which is a significant advantage for synthesizing the thermodynamically favored isomer of methyl 3-phenylcinnamate. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the cinnamate product and regenerate the catalyst. libretexts.org Phosphine-free palladium precursors have been developed to carry out these reactions in greener solvents like water, enhancing the environmental profile of the synthesis. nih.gov

Other Cross-Coupling Methodologies for Aryl-Substituted Cinnamates

Beyond the Heck reaction, several other cross-coupling methodologies have been adapted for the synthesis of aryl-substituted cinnamates and related structures. These methods often involve the coupling of different organometallic reagents with suitable electrophiles.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in C-C bond formation. These reactions can couple aryl halides with alkyl halides, demonstrating the versatility of transition metal catalysis in building complex molecular frameworks. orgsyn.orgorganic-chemistry.org For instance, nickel-catalyzed Suzuki-Miyaura cross-coupling enables the conversion of alkenyl ethers and aryl boronic esters into variously substituted styrene (B11656) derivatives, a structure closely related to cinnamates. organic-chemistry.org

Decarboxylative cross-coupling presents another innovative strategy, where cinnamic acids themselves can be coupled with aryl tosylates, offering a profitable replacement for traditional methods that require organometallic reagents. researchgate.net Additionally, palladium-catalyzed cross-coupling of arylsilanols with aryl halides has been shown to furnish biaryl products, a reaction type that can be adapted for the synthesis of complex aryl-substituted alkenes. nih.gov

Stereoselective Synthesis of Cinnamate Esters

Controlling the geometry of the carbon-carbon double bond is crucial in the synthesis of cinnamate esters, as the E and Z isomers can have different properties and applications.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, and it is particularly effective for preparing (E)-cinnamate esters. chemeducator.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde (e.g., benzaldehyde). The HWE reaction typically shows high selectivity for the E-isomer. An expeditious and environmentally benign version of this reaction has been developed using potassium carbonate as a base in an aqueous medium, significantly reducing reaction times. chemeducator.org

The stereoselectivity of the Heck reaction, as mentioned previously, strongly favors the formation of the E (trans) isomer due to steric hindrance during the coupling process. youtube.com Furthermore, stereoselective hydrocoupling of cinnamic acid esters can be achieved via electroreduction, leading to the formation of all-trans cyclized hydrodimers. acs.org Enantioselective [2+2] cycloadditions of cinnamate esters have also been reported, utilizing a cocatalytic system where a chiral Lewis acid accelerates triplet energy transfer from an iridium photocatalyst to the cinnamate ester. acs.org

Control of E/Z Isomerism in this compound Synthesis

The geometry of the alkene in this compound is a critical determinant of its physical and chemical properties. The E-isomer (trans) is typically the thermodynamically more stable and, therefore, the more common product of many synthetic routes. However, specific methodologies allow for the selective formation of either the E- or Z-isomer.

Several classic olefination reactions are employed to synthesize cinnamates with varying degrees of stereoselectivity. The Wittig reaction, for instance, is a widely used method for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used. For the synthesis of cinnamates, a stabilized ylide is required. These stabilized ylides, which contain an electron-withdrawing group like an ester, predominantly yield the (E)-alkene. wvu.eduwikipedia.orgorganic-chemistry.org The reaction between benzaldehyde (B42025) and a phosphorane reagent like (carboxymethylene)triphenylphosphorane leads to the formation of ethyl cinnamate, with the E-stereoisomer being the major product. wvu.edu Solvent-free conditions for this reaction have also been developed, offering a greener alternative that still maintains high yield and excellent stereoselectivity for the E-isomer. acs.org

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another powerful tool for the synthesis of cinnamate esters and demonstrates outstanding selectivity for the trans (E) isomer. organic-chemistry.org The reaction's mechanism typically favors the formation of the more stable E-product. The regioselectivity and stereoselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orglibretexts.orgnih.gov

While the synthesis of the E-isomer is often straightforward, obtaining the thermodynamically less stable Z-isomer requires different strategies. One approach is the contra-thermodynamic E → Z isomerization. Photocatalytic methods using visible light and triplet sensitizers have been shown to be effective for the isomerization of cinnamide and cinnamate derivatives. researchgate.netnih.gov For example, using inexpensive riboflavin (B1680620) (vitamin B2) as a photocatalyst under irradiation can convert E-cinnamides to the Z-isomers with high selectivity (up to 99:1 Z:E). researchgate.net This process relies on selective energy transfer to the E-isomer, which is more efficient than the reverse process. researchgate.net

Below is a table summarizing key methodologies for controlling E/Z isomerism in the synthesis of cinnamate esters.

Enantioselective Approaches to Related Chiral Cinnamate Derivatives

Beyond the geometry of the double bond, the introduction of chirality into cinnamate derivatives is of significant interest, leading to molecules with potential applications in asymmetric synthesis and pharmacology. Enantioselective methodologies aim to create one enantiomer of a chiral molecule in excess over the other.

One prominent strategy is the asymmetric Michael addition to cinnamate esters. This reaction involves the conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. By using chiral catalysts or auxiliaries, this addition can be rendered highly enantioselective. For example, the direct enantioselective Michael addition of carboxylic acids to cinnamate esters can be mediated by chiral lithium amides, which act as traceless auxiliaries. acs.org This method can achieve high diastereoselectivity and enantioselectivity (up to 93% ee for methyl cinnamate). acs.org

Enantioselective hydrogenation of α-substituted cinnamic acid esters is another effective method for creating chiral centers. Nickel-catalyzed asymmetric hydrogenation using a chiral ligand like R-BINAP has been shown to produce substituted phenylalanine derivatives from the corresponding cinnamic acid esters with high yields and enantioselectivity (up to 96% ee). researchgate.netrsc.org Similarly, palladium-on-carbon catalysts modified with chiral compounds like cinchonidine (B190817) can effectively catalyze the enantioselective hydrogenation of α-phenylcinnamic acids. researchgate.net

The Sharpless Asymmetric Dihydroxylation (AD) provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.org Applying this reaction to cinnamate esters introduces two adjacent stereocenters with predictable stereochemistry based on the chiral ligand used (AD-mix-α or AD-mix-β). wikipedia.orgchem-station.com This reaction is catalyzed by osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric reoxidant. wikipedia.orgorganic-chemistry.org The resulting chiral diols are versatile intermediates for further synthetic transformations. researchgate.net

Other notable enantioselective transformations include:

Enantioselective [2+2] Cycloadditions: Chiral Lewis acids can catalyze the triplet-sensitized [2+2] photocycloaddition of cinnamate esters to produce chiral cyclobutane (B1203170) derivatives, which are valuable synthetic building blocks. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net For instance, Evans' oxazolidinone auxiliaries can be attached to the cinnamic acid moiety to direct subsequent reactions like alkylations or aldol (B89426) additions before being cleaved to reveal the chiral product. wikipedia.org

The table below highlights several enantioselective methods applicable to cinnamate derivatives.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. High-resolution 1D and 2D NMR experiments, combined with computational chemistry, offer unambiguous structural assignment and insight into the molecule's preferred conformation in solution.

High-Resolution ¹H and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of Methyl 3-phenylcinnamate provide the primary evidence for its molecular structure. The spectra, typically recorded in a solvent like deuterochloroform (CDCl₃), reveal distinct signals corresponding to each unique proton and carbon environment in the molecule. nsf.govnih.gov

The ¹H NMR spectrum clearly shows the key functional groups. nsf.gov A singlet appears for the methoxy (B1213986) (-OCH₃) protons. The vinylic protons (α-H and β-H) appear as doublets, with a large coupling constant characteristic of a trans-alkene configuration. The aromatic protons from the two phenyl rings typically resonate as a complex multiplet in the downfield region of the spectrum. nsf.gov

The ¹³C NMR spectrum complements this information by identifying all unique carbon atoms. nih.gov The carbonyl carbon of the ester group is observed at the lowest field. The carbons of the two aromatic rings and the two vinylic carbons appear in the intermediate region, while the methoxy carbon is found at the highest field. nih.gov

Table 1: Experimental NMR Data for this compound in CDCl₃ This table is interactive. Users can sort and filter the data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Source(s) |

| ¹H | ~3.78 | Singlet | -OCH₃ | nsf.gov |

| ¹H | ~6.43 | Doublet | α-vinylic H | nsf.gov |

| ¹H | ~7.72 | Doublet | β-vinylic H | nsf.gov |

| ¹H | ~7.30-7.55 | Multiplet | Aromatic H | nsf.gov |

| ¹³C | 167.25 | - | C=O (Ester) | nih.gov |

| ¹³C | 144.79 | - | β-vinylic C | nih.gov |

| ¹³C | 134.49 | - | Quaternary Ar-C | nih.gov |

| ¹³C | 130.26 | - | Ar-C | nih.gov |

| ¹³C | 128.89 | - | Ar-C | nih.gov |

| ¹³C | 128.08 | - | Ar-C | nih.gov |

| ¹³C | 117.92 | - | α-vinylic C | nih.gov |

| ¹³C | 51.54 | - | -OCH₃ | nih.gov |

Two-Dimensional NMR Techniques for Complex Structural Elucidation

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are often required for unequivocal assignment, especially for molecules with complex or overlapping signals. conicet.gov.arwestmont.edu For this compound, several 2D techniques are particularly informative:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show a cross-peak between the α- and β-vinylic protons, confirming their connectivity through three bonds. It would also help delineate the coupling networks within the aromatic rings. technologynetworks.com

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It would definitively link each proton signal to its directly attached carbon atom, for instance, confirming the assignment of the methoxy proton signal to the methoxy carbon signal. westmont.edusemi.ac.cn

The use of such 2D experiments on related cinnamate (B1238496) structures has been shown to be effective for complete and unambiguous spectral assignment. conicet.gov.arsemi.ac.cn

Correlating Experimental and Calculated NMR Chemical Shifts

Computational chemistry provides a powerful method for validating experimental findings. The standard approach involves calculating theoretical NMR chemical shifts and comparing them with the experimental data. conicet.gov.arresearchgate.net This is typically achieved by first optimizing the molecule's geometry using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311+G(2d,p)). conicet.gov.ar

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. conicet.gov.arepstem.netresearchgate.net The calculated isotropic shielding values (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the calculated shielding of a standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ_calc ≈ σ_ref - σ_calc. faccts.de

Studies on phenyl cinnamates have demonstrated an excellent linear correlation between experimental and GIAO-calculated chemical shifts. conicet.gov.arresearchgate.net This strong agreement serves to confirm the structural assignment. Furthermore, by calculating the shifts for different possible conformers (e.g., s-cis and s-trans isomers), researchers can determine the most likely conformation present in solution, as the experimental spectrum often represents a population-weighted average of the lowest energy conformers. conicet.gov.ar

Vibrational Spectroscopy (FT-IR and FT-Raman) in Molecular Dynamics and Bonding Analysis

Experimental Vibrational Spectra Analysis

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. nih.gov The most prominent peak is the strong absorption from the ester carbonyl (C=O) group stretch. Other significant bands include the C=C stretching of the alkene and aromatic rings, the C-O stretching of the ester linkage, and various C-H stretching and bending vibrations. mdpi.comrsc.org

FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in the Raman spectrum, the C=C and aromatic ring stretches are typically strong and well-defined, making Raman an excellent tool for analyzing the carbon backbone. rsc.orgscholarsresearchlibrary.com

Table 2: Principal Experimental Vibrational Bands for this compound This table is interactive. Users can sort and filter the data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Source(s) |

| ~3030 | Medium | Aromatic C-H Stretch | rsc.org |

| ~1715 | Strong | C=O Stretch (Ester) | nih.govmdpi.comrsc.org |

| ~1635 | Medium-Strong | C=C Stretch (Alkene) | nih.govmdpi.comrsc.org |

| ~1600, ~1490 | Medium | C=C Stretch (Aromatic) | mdpi.com |

| ~1250-1160 | Strong | C-O Stretch (Ester) | nih.govmdpi.comrsc.org |

| ~770, ~690 | Strong | C-H Bending (Aromatic Out-of-Plane) | nih.gov |

Theoretical Vibrational Frequency Prediction and Assignment

To support the assignment of experimental vibrational spectra, theoretical frequency calculations are performed. Similar to NMR calculations, the process begins with a geometry optimization of the molecule using a DFT method like B3LYP. scielo.org.mxripublication.com Subsequently, a harmonic vibrational frequency analysis is performed on the optimized structure. uzh.ch

The calculated vibrational frequencies are systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, the theoretical frequencies are typically multiplied by a scaling factor to improve agreement with the experimental spectrum. researchgate.net

A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, often performed with specialized software like VEDA 4f. epstem.net PED analysis quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal vibrational mode, allowing for an unambiguous assignment of the observed spectral bands. epstem.netripublication.com This combined experimental and theoretical approach provides a robust and detailed understanding of the molecule's vibrational properties. scielo.org.mx

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is instrumental in probing the electronic transitions within the conjugated π-system of this compound. The absorption of UV-Vis light promotes electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur are indicative of the molecule's electronic structure and extent of conjugation.

Experimental UV-Vis spectra of cinnamate derivatives reveal characteristic absorption bands. For instance, (E)-methyl cinnamate exhibits absorption maxima (λmax) at 277 nm. hi.is The introduction of an additional phenyl group at the 3-position in this compound is expected to influence these electronic transitions due to the extended conjugation. In solution, the Z isomers of alkyl cinnamates typically show a blue shift of 8 to 10 nm relative to the E isomer, which is attributed to a reduction of phenyl overlap with the enone system. hi.is However, in some α-arylcinnamates, a weak red shift is observed instead. hi.is

The absorption properties of related azo dyes derived from cinnamic acid have been studied in various solvents. academie-sciences.fr These studies show that the absorption maxima can be influenced by the solvent environment, highlighting the role of solute-solvent interactions in modulating the electronic transitions. academie-sciences.fr For example, the absorption peaks of certain cinnamic acid derivatives show a bathochromic (red) shift in different solvents. academie-sciences.fr

Table 1: Experimental UV-Vis Absorption Data for Related Cinnamate Compounds

| Compound | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|

| (E)-Methyl cinnamate | 277 | 24000 | hi.is |

| (Z)-Methyl cinnamate | 269 | 10715 | hi.is |

| (Z)-Methyl cinnamate | 276 | 9830 | hi.is |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting and interpreting the electronic spectra of molecules like this compound. These calculations can provide insights into the nature of electronic transitions, such as π→π* and n→π* transitions, and their corresponding excitation energies and oscillator strengths.

For this compound, TD-DFT calculations at the B3LYP/6-311G(2d,p) level predict two primary absorption bands. vulcanchem.com One is a π→π* transition around 330 nm with a high molar absorptivity (ε = 12,500 L·mol⁻¹·cm⁻¹), and the other is an n→π* transition near 275 nm (ε = 8,200 L·mol⁻¹·cm⁻¹). vulcanchem.com These theoretical predictions are generally in good agreement with experimental observations for analogous cinnamate compounds. vulcanchem.com

Further computational studies on related molecules, such as 2-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl-azomethine)-phenyl cinnamate, have also employed TD-DFT/B3LYP methods to calculate UV-Vis absorption spectra in solvents like ethanol. researchgate.netepstem.net These studies help in understanding the contributions of different molecular orbitals to the observed electronic transitions. researchgate.netepstem.net For example, the HOMO-LUMO energy gap is a critical parameter in determining the electronic properties and reactivity of a molecule. researchgate.netnih.gov For a related cinnamate derivative, this gap was calculated to be 4.110 eV. researchgate.net DFT calculations for this compound itself reveal a HOMO-LUMO energy gap of 4.3 eV, indicating moderate electronic stability. vulcanchem.com

Table 2: Computationally Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Predicted ε (L·mol⁻¹·cm⁻¹) | Computational Method | Reference |

|---|---|---|---|---|

| π→π* | 330 | 12,500 | TD-DFT B3LYP/6-311G(2d,p) | vulcanchem.com |

| n→π* | 275 | 8,200 | TD-DFT B3LYP/6-311G(2d,p) | vulcanchem.com |

X-ray Crystallography for Solid-State Structural Determination in Related Compounds

For instance, the crystal structure of 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, a benzophenone (B1666685) derivative, was determined by single-crystal X-ray diffraction. scirp.org The study revealed that the molecule exists as the Z isomer with respect to the C=N double bond. scirp.org (E)-Alkyl cinnamates are known to be planar in the solid state. hi.is This planarity facilitates efficient crystal packing. The study of crystal structures helps in understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. rigaku.com

Advanced Spectroscopic Techniques for Isomer Differentiation

The presence of a carbon-carbon double bond in this compound gives rise to (E) and (Z) geometric isomers. Differentiating between these isomers is crucial as they can exhibit different physical, chemical, and biological properties. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are highly effective for this purpose.

The ¹H NMR chemical shifts of the olefinic protons (β-protons) are particularly useful for distinguishing between the (E) and (Z) isomers of α-phenylcinnamates. hi.is In the (E) isomer, the olefinic proton is subjected to the anisotropic effect of the carbonyl group, causing a downfield shift of its signal compared to the (Z) isomer. hi.is For example, in a series of methyl α-phenylcinnamates, the olefinic proton signal for the (E) isomers appeared at δ = 7.65–7.70 ppm, whereas for the (Z) isomers, it appeared at δ = 7.0–7.2 ppm. hi.is

Computational methods can also aid in isomer differentiation. For instance, ab initio calculations of IR spectra have been used to distinguish between the (E) and (Z) isomers of related quinonoid systems. oup.com The calculated frequencies for the C=O stretching vibration were found to differ between the two isomers, with the (E) isomer showing a higher frequency. oup.com

Theoretical and Computational Chemistry Studies of Methyl 3 Phenylcinnamate

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govdergipark.org.tr It has been widely applied to study cinnamic acid and its derivatives, including various esters. nih.gov The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for these types of calculations. nih.govresearchgate.net DFT calculations are utilized to predict the antioxidant and antiradical reactivity of compounds by analyzing electron donor and acceptor properties. nih.gov For molecules with liquid crystal properties, such as fluorinated phenyl cinnamates, DFT is used to predict geometrical parameters and correlate them with experimental results. mdpi.comresearchgate.net The optimization process alters bond lengths and angles to find the most stable structure. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. q-chem.comusc.edu For cinnamate (B1238496) derivatives and related molecules, a variety of basis sets have been successfully employed.

Commonly used basis sets include Pople-style basis sets like 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), as well as Dunning's correlation-consistent basis sets like aug-cc-pVDZ. dergipark.org.trresearchgate.netresearchgate.netnih.gov For instance, studies on phenyl cinnamate liquid crystals have utilized the B3LYP level of theory with the 6-311G** basis set for geometrical optimizations. mdpi.comresearchgate.net In a study on the dimerization of a related acrylate (B77674), calculations were performed at the B3LYP/6-31G+(d,p) and B3LYP/aug-cc-pVDZ levels of theory. nih.gov The choice of basis set represents a trade-off between computational cost and accuracy; larger basis sets with polarization and diffuse functions generally provide more accurate results but require more computational resources. nih.gov The selection of an appropriate level of theory and basis set is crucial for obtaining reliable predictions of molecular geometry and electronic properties. chemrxiv.org

Conformational Landscape and Energy Minima

The biological and chemical activity of a flexible molecule like Methyl 3-phenylcinnamate is intrinsically linked to its three-dimensional shape. Computational methods are employed to explore the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the energy barriers (transition states) that separate them. This analysis typically involves systematically changing key dihedral angles and calculating the energy at each point, a process known as a relaxed PES scan. mdpi.com

For the cinnamate scaffold, a critical conformational feature is the rotation around the Cα-Cβ single bond of the propenyl group, which gives rise to s-cis and s-trans isomers. While no specific studies on this compound were found, extensive research on closely related analogues like cinnamic acid and methyl 4-hydroxycinnamate provides valuable insights.

Computational studies on cinnamic acid using DFT with the B3LYP functional and 6-311++G(d,p) basis set have shown that in the gas phase, the s-cis conformer is more stable than the s-trans conformer by approximately 2.34 kJ/mol (0.56 kcal/mol). organic-chemistry.org Similarly, calculations on methyl 4-hydroxycinnamate predict that the s-cis conformers are energetically favored over the s-trans conformers by 0.8 to 0.9 kcal/mol. researchgate.net The energy barrier for the interconversion between these conformers is also calculable. For cinnamic acid, the rotational barrier from the more stable s-cis to the s-trans form was calculated to be 34.02 kJ/mol. organic-chemistry.org These findings suggest that this compound also exists as a mixture of conformers, with the s-cis form likely being the global minimum in the gas phase, separated by a significant rotational barrier from the higher-energy s-trans form.

Table 1: Calculated Conformational Energies of Cinnamate Analogues

| Compound | Method | Most Stable Conformer | Energy Difference (kcal/mol) | Rotational Barrier (kcal/mol) |

| Cinnamic Acid organic-chemistry.org | DFT (B3LYP) | s-cis | 0.56 | 8.13 (s-cis → s-trans) |

| Methyl 4-hydroxycinnamate researchgate.net | DFT / CC2 | s-cis | 0.8 - 0.9 | Not Reported |

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Validation

A crucial application of computational chemistry is the prediction of spectroscopic data. By simulating spectra for a proposed structure and comparing them to experimental results, researchers can validate both the structure and the computational model. DFT and its time-dependent extension (TD-DFT) are standard methods for simulating NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The calculation of nuclear magnetic shielding constants is a routine method for predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, coupled with a DFT functional like B3LYP or ωB97X-D and a suitable basis set (e.g., 6-311G(d,p)), has proven effective. nih.gov The accuracy of these predictions is often high enough to aid in the assignment of complex spectra and to distinguish between different isomers or conformers. mdpi.comyoutube.com For this compound, calculated shifts can be compared directly to experimental values to confirm assignments.

Table 2: Experimental vs. Theoretically Validated NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental ¹³C NMR (CDCl₃) organic-chemistry.org | Experimental ¹H NMR (CDCl₃) analis.com.my | Expected DFT Accuracy |

| C=O | 167.2 | - | ± 1.5 - 2.9 ppm nih.gov |

| Cα | 118.1 | 6.46 (d, J=16.0 Hz) | ± 1.5 - 2.9 ppm nih.gov |

| Cβ | 145.0 | 7.71 (d, J=16.0 Hz) | ± 1.5 - 2.9 ppm nih.gov |

| Phenyl C1' | 134.4 | - | ± 1.5 - 2.9 ppm nih.gov |

| Phenyl C2'/C6' | 128.3 | 7.54 (m) | ± 1.5 - 2.9 ppm nih.gov |

| Phenyl C3'/C5' | 129.0 | 7.40 (m) | ± 1.5 - 2.9 ppm nih.gov |

| Phenyl C4' | 130.5 | 7.40 (m) | ± 1.5 - 2.9 ppm nih.gov |

| O-CH₃ | 51.8 | 3.81 (s) | ± 0.07 - 0.19 ppm nih.gov |

Note: DFT accuracy values are based on benchmark studies for general organic molecules.

IR Spectroscopy: Vibrational frequencies and their corresponding intensities can be calculated at the DFT level to generate a theoretical IR spectrum. These calculations rely on finding the second derivatives of the energy with respect to atomic positions. The B3LYP functional is considered a reliable method for simulating the IR spectra of organic molecules. upenn.edu Comparison of the calculated frequencies for key functional groups (e.g., C=O stretch, C=C stretch, C-O stretch) with the experimental spectrum, such as that available in the NIST database, serves as a rigorous test of the computed molecular geometry and electronic structure. gordon.edu

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using TD-DFT. Benchmark studies on various cinnamate derivatives have shown that TD-DFT calculations using functionals like B3LYP or B3P86 can reproduce experimental absorption maxima (λmax) with high accuracy, often predicting values around 310 nm for the primary π→π* transition. researchgate.netresearchgate.net These calculations are crucial for understanding the photophysical properties of this compound, validating its electronic structure, and explaining its utility as a UV absorber.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and calculating the activation energies of transition states. Several key reactions involving this compound have been modeled theoretically.

Heck Reaction: The palladium-catalyzed Heck reaction is a common method for synthesizing cinnamates. DFT studies on the reaction between aryl halides and acrylates have mapped out the catalytic cycle. analis.com.my The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate double bond into the Pd-aryl bond. The final steps are β-hydride elimination, which releases the cinnamate product, and reductive elimination, which regenerates the Pd(0) catalyst. analis.com.my Computational analysis of related systems suggests that the β-hydride elimination step is often the rate-limiting step of the reaction. researchgate.net For the related polymerization of styrene (B11656), a key insertion step was calculated to have an activation barrier of 18.1 kcal/mol. mdpi.com

Wittig Reaction: The Wittig reaction provides another route to this compound, typically by reacting benzaldehyde (B42025) with a phosphorus ylide. DFT studies of the Wittig and related Aza-Wittig reactions show that the mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate. mdpi.com This intermediate then undergoes cycloreversion to yield the alkene product (this compound) and triphenylphosphine (B44618) oxide. Transition state analysis of these steps allows for the rationalization of the reaction's stereoselectivity (E/Z ratio).

Photochemical Dimerization: Beyond its synthesis, the reactions of this compound have also been modeled. A DFT study on its photochemical [2+2] cycloaddition (dimerization) revealed that the reaction proceeds through an excited triplet state. nih.gov The high regioselectivity of the reaction is explained by analyzing the frontier molecular orbitals of the interacting molecules. The model shows that the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet-state molecule and the Highest Occupied Molecular Orbital (HOMO) of the ground-state molecule dictates the approach of the reactants, leading to the formation of the most stable biradical intermediate and ultimately the observed head-to-head dimer products. nih.gov

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Phenylcinnamate

Photochemical Transformations

The response of methyl 3-phenylcinnamate to ultraviolet irradiation is a key area of its chemistry, leading to isomerization and cyclization products through various excited-state pathways.

E/Z Photoisomerization Pathways

Like many molecules containing a carbon-carbon double bond, this compound can undergo E/Z (or trans/cis) isomerization upon exposure to UV light. This process involves the absorption of a photon to promote the molecule to an excited electronic state (typically the S₁ state). In this excited state, the rotational barrier around the central C=C bond is significantly reduced.

The molecule can then twist towards a perpendicular geometry, a point at which it can efficiently return to the ground state (S₀). Upon relaxation to the ground state, the molecule can adopt either the E or Z configuration. This process typically leads to a photostationary state, a mixture of E and Z isomers whose ratio is dependent on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength. The photophysical behavior is centered around a rapid E → Z photoisomerization by passage through a conical intersection seam.

Photocyclization Reactions and Aromatization Processes

This compound, bearing a stilbene-like 1,2-diphenylalkene core, is a candidate for intramolecular photocyclization. This reaction, often referred to as the Mallory reaction for stilbene (B7821643) derivatives, is a powerful method for synthesizing phenanthrenes and other polycyclic aromatic systems. organicreactions.orgresearchgate.net The accepted mechanism proceeds through the following steps:

E/Z Isomerization : The reaction must proceed from the Z (cis) isomer. If the starting material is the E (trans) isomer, it first undergoes photoisomerization to the Z form.

Electrocyclization : The excited state of the Z-isomer undergoes a 6π-electrocyclic ring closure to form a transient intermediate, trans-4a,4b-dihydrophenanthrene. organicreactions.orgnih.gov This intermediate is typically unstable and has a fleeting existence. mdpi.com

Aromatization : The dihydrophenanthrene intermediate is then aromatized to the stable phenanthrene (B1679779) ring system. This step is an oxidation and requires an oxidizing agent to be present. Common oxidants used for this purpose include iodine (I₂) or oxygen (O₂). organicreactions.orgresearchgate.net In the absence of an external oxidant, the reaction is often reversible, with the dihydrophenanthrene reverting to the Z-stilbene. mdpi.com

Specifically for a closely related compound, methyl α-phenylcinnamate, irradiation in methanol (B129727) under anaerobic conditions has been shown to produce 9-carbomethoxy-9,10-dihydrophenanthrene. mdpi.com This suggests a pathway where the dihydrophenanthrene intermediate is stabilized by proton exchange and radical processes rather than direct oxidation to a phenanthrene derivative. mdpi.com

Influence of Substituents on Photoreactivity

The nature and position of substituents on the phenyl rings or the ester group can significantly influence the photoreactivity of the cinnamate (B1238496) system. Substituents can affect the efficiency of E/Z isomerization, the quantum yield of photocyclization, and the stability of intermediates.

Electron-withdrawing groups, for instance, can alter the energy levels of the molecular orbitals and the character of the excited state, potentially favoring or disfavoring certain reaction pathways. mdpi.com In the broader context of stilbene photocyclization, substituents are known to influence the regioselectivity of the ring-closure step. For example, meta-substituted stilbenes can lead to multiple phenanthrene isomers, with the product distribution often controlled by steric factors. mdpi.com The stability of the key dihydrophenanthrene intermediate can also be dramatically enhanced by specific functionalization, such as with amino-borane groups, allowing for its isolation. nih.govrsc.org This highlights the critical role that substituents play in controlling the ultimate fate of the photoreaction.

Addition Reactions to the α,β-Unsaturated Ester System

The electron-deficient C=C double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation and the addition of nucleophiles and electrophiles.

Hydrogenation and Reduction Methodologies

The selective reduction of the carbon-carbon double bond in the α,β-unsaturated ester system is a common and useful transformation. This is typically achieved through catalytic hydrogenation. The phenyl rings of the cinnamate system are generally resistant to reduction under standard conditions, allowing for chemoselective saturation of the alkene.

A variety of catalytic systems have been proven effective for the hydrogenation of cinnamate esters.

| Catalyst System | Reducing Agent | Substrate | Key Observations |

| Palladium on Carbon (Pd/C) | H₂ gas | Methyl Cinnamate | Selectively reduces the C=C double bond. The aromatic ring is not reduced under normal conditions, requiring high pressure and temperature. |

| Nickel(II) Chloride / Sodium Borohydride | NaBH₄ | Ethyl Cinnamate | An effective method using a hydride source in the presence of a nickel salt catalyst. |

| Copper/Cobalt Salts / Sodium Borohydride | NaBH₄ | Methyl 3,4,5-trimethoxycinnamate | An inexpensive system that provides rapid and chemoselective reduction of the alkene. |

| Ruthenium on Carbon (Ru/C) | H₂ gas | Cinnamic Acid | Found to be less selective, capable of hydrogenating the C=C bond, the aromatic ring, and the carboxylic acid group. |

These methods yield the corresponding saturated ester, methyl 3,3-diphenylpropanoate, a valuable synthetic intermediate.

Nucleophilic and Electrophilic Additions

The polarized nature of the α,β-unsaturated ester system, with an electrophilic β-carbon, makes it a prime candidate for nucleophilic conjugate addition, also known as the Michael reaction. masterorganicchemistry.comjove.com In this reaction, a nucleophile attacks the β-carbon of the double bond. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate, which is then protonated to give the final 1,4-addition product. masterorganicchemistry.com

Weaker nucleophiles, such as organocopper reagents (Gilman reagents), amines, and thiolates, generally favor this 1,4-conjugate addition pathway. jove.comjove.com Stronger, more reactive nucleophiles like Grignard reagents or organolithium compounds tend to favor direct 1,2-addition to the more electrophilic carbonyl carbon. jove.com While cinnamate esters are known to be somewhat less reactive as Michael acceptors compared to corresponding ketones (chalcones), these conjugate additions are feasible and provide a powerful method for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

The double bond can also react with electrophiles. A classic example is the addition of halogens, such as bromine (Br₂). The reaction of trans-cinnamic acid with bromine is a well-established experiment that proceeds via an anti-addition mechanism. rsc.orgchemconnections.org The bromine molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. chemconnections.org The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the opposite face, resulting in the exclusive formation of the anti-addition product. For methyl cinnamate, this reaction yields methyl 2,3-dibromo-3-phenylpropanoate. datapdf.comcsub.edu

Ester Hydrolysis and Transesterification Reactions

The ester functionality in this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions. These transformations can be catalyzed by either acid or base.

Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is reversible and typically requires heating with an excess of water to drive the equilibrium toward the products. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers facilitate the elimination of methanol as a leaving group. A final deprotonation step regenerates the acid catalyst and yields 3-phenylcinnamic acid. pearson.com

Base-Promoted Hydrolysis (Saponification) : In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), hydrolysis is an irreversible process that yields the salt of the carboxylic acid. chemguide.co.ukmasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. study.com The intermediate then collapses, expelling a methoxide (B1231860) ion (⁻OCH₃) as the leaving group to form 3-phenylcinnamic acid. study.com In the basic medium, the highly basic methoxide ion rapidly deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, yielding sodium 3-phenylcinnamate and methanol. youtube.com An acidic workup is required to protonate the carboxylate and isolate the neutral 3-phenylcinnamic acid. masterorganicchemistry.com

Transesterification Reactions

Transesterification involves the exchange of the alkoxy group of an ester with that of an alcohol, effectively converting one ester into another. masterorganicchemistry.com This process is also typically catalyzed by acids or bases.

Acid-Catalyzed Transesterification : The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, often driven to completion by using the incoming alcohol as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base is used to generate an alkoxide from the desired alcohol, which then serves as a potent nucleophile. masterorganicchemistry.com For instance, this compound can be converted to menthyl 3-phenylcinnamate using (-)-menthol. The reaction is facilitated by the in situ formation of lithium menthoxide from menthol (B31143) and butyllithium. The menthoxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate and subsequent elimination of methoxide to yield the new ester. orgsyn.org

A summary of representative transesterification conditions is provided in the table below.

| Reactant Alcohol | Catalyst/Base | Solvent | Product | Reference |

|---|---|---|---|---|

| (-)-Menthol | Butyllithium | Tetrahydrofuran | Menthyl 3-phenylcinnamate | orgsyn.org |

| Ethanol | Sodium Ethoxide | Ethanol | Ethyl 3-phenylcinnamate | masterorganicchemistry.com |

| Generic Alcohol (R-OH) | H₂SO₄ (catalytic) | R-OH (excess) | Alkyl 3-phenylcinnamate | masterorganicchemistry.com |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the olefinic double bond in this compound, due to conjugation with the electron-withdrawing ester group, makes it an excellent substrate for cycloaddition reactions, where it acts as the dienophile or dipolarophile.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound is an effective dienophile because the ester group withdraws electron density from the double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. masterorganicchemistry.com The reaction rate is enhanced with electron-rich dienes. masterorganicchemistry.com The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.com

1,3-Dipolar Cycloadditions

This class of reaction involves the addition of a 1,3-dipole to a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. wikipedia.org A well-studied example is the reaction with nitrones to synthesize isoxazolidine (B1194047) rings. ijcrt.org The reaction between C-(4-chlorophenyl)-N-phenyl nitrone and this compound has been investigated under various conditions. The major product formed is 3,4-trans-4,5-trans-[3-(4-chlorophenyl)-2,5-diphenyl-4-carbomethoxyisoxazolidine]. The use of Lewis acid catalysts like ytterbium triflate (Yb(OTf)₃) can significantly accelerate the reaction, allowing it to proceed at lower temperatures compared to uncatalyzed thermal conditions. ijcrt.org

The table below summarizes the findings for this specific 1,3-dipolar cycloaddition. ijcrt.org

| Condition | Catalyst | Temperature | Time | Key Outcome |

|---|---|---|---|---|

| Thermal | None | ~110 °C (refluxing toluene) | 11 hours | Formation of two diastereoisomeric products. |

| Solvent-Free | None | ~110 °C | 4 hours | Remarkable change in selectivity. |

| Catalytic | Yb(OTf)₃, LiOTf, Mg(OTf)₂ | ~65 °C | 4-23 hours | Enhanced reaction rates at lower temperatures. |

Derivatization Reactions at Aromatic Rings and Olefinic Moieties

Reactions at the Aromatic Rings

The two phenyl rings of this compound can undergo functionalization, though the presence of the activating/deactivating groups influences the regioselectivity. Modern C-H activation strategies allow for direct functionalization. For example, palladium-catalyzed meta-C-H olefination has been demonstrated on closely related α-substituted cinnamate scaffolds. This method utilizes a directing group to guide the catalyst to a specific C-H bond on the phenyl ring, enabling the introduction of various functional groups like alkenes (olefination) and acetate (B1210297) groups (acetoxylation) at the meta position.

Reactions at the Olefinic Moiety

The carbon-carbon double bond is a primary site for chemical modification through various addition reactions.

Hydrogenation : The olefinic double bond can be selectively reduced through catalytic hydrogenation. Using a palladium on carbon (Pd-C) catalyst with a hydrogen source, this compound is converted to methyl 3-phenylpropanoate. quizlet.com This reaction proceeds via syn-addition of hydrogen across the double bond on the surface of the metal catalyst. quizlet.com

Epoxidation : The double bond can be converted to an epoxide using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction is a stereospecific syn-addition where the oxygen atom is delivered to one face of the alkene, forming a three-membered oxirane ring. masterorganicchemistry.comyoutube.com For cinnamate esters that may be sensitive to acidic byproducts, a biphasic system (e.g., dichloromethane (B109758) and aqueous buffer) can be employed to improve yields and prevent the acid-catalyzed opening of the newly formed epoxide ring. tandfonline.com

Halogenation : The double bond readily undergoes electrophilic addition with halogens like bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, followed by anti-addition of the bromide ion, resulting in the formation of methyl 2,3-dibromo-3-phenylpropanoate. This reaction serves as a classic test for unsaturation.

Synthesis and Reactivity of Advanced Derivatives of Methyl 3 Phenylcinnamate

Synthesis of Substituted Phenylcinnamate Esters

The preparation of substituted phenylcinnamate esters can be achieved through several synthetic methodologies, each offering distinct advantages in terms of stereoselectivity, substrate scope, and reaction conditions.

A prevalent method involves the direct esterification of the corresponding substituted cinnamic acid. For instance, a greener version of the Steglich esterification utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile. This approach facilitates the coupling of (E)-cinnamic acid with a range of alcohols, including primary and secondary aliphatic, benzylic, and allylic alcohols, as well as phenols, with an average yield of 70% in under an hour at moderate temperatures (40-45 °C). nih.gov Another technique involves the conversion of cinnamic acid to cinnamoyl chloride using thionyl chloride, followed by reaction with a chosen phenol (B47542). orgsyn.org

For the synthesis of more complex, specifically 2-aryl-substituted cinnamic acid esters, the Horner-Wadsworth-Emmons (HWE) olefination has proven to be a highly effective and stereoselective method. organic-chemistry.org This approach is often superior to the traditional Perkin reaction, which can require harsh conditions and may result in a mixture of stereoisomers. organic-chemistry.org The HWE pathway involves the reaction of 2-aryl-substituted phosphono acetates with benzaldehyde (B42025) derivatives. This method is particularly advantageous for producing electron-rich products and is compatible with sensitive functional groups. organic-chemistry.org

Furthermore, base-catalyzed esterification presents another viable route. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Brønsted base catalyst for the alcohol has been shown to be effective and scalable to multigram quantities. beilstein-journals.orgnih.gov Similarly, 1,4-Diazabicyclo[2.2.2]octane (DABCO) can catalyze the esterification of cinnamamide (B152044) by acting as a hydrogen-bond acceptor for phenol. beilstein-journals.orgnih.gov

| Method | Reactants | Key Reagents/Catalysts | Product Type | Reported Advantages |

|---|---|---|---|---|

| Modified Steglich Esterification | (E)-Cinnamic acid, Various alcohols/phenols | EDC, Acetonitrile | (E)-Cinnamate esters | Mild conditions, good yields, greener solvent. nih.gov |

| Acid Chloride Route | Cinnamic acid, Phenol | Thionyl chloride | Phenyl cinnamate (B1238496) | Classical, well-established method. orgsyn.org |

| Horner-Wadsworth-Emmons Olefination | 2-Aryl-substituted phosphono acetates, Benzaldehydes | DBU-LiCl, Acetonitrile | (E)-2-Aryl cinnamic acid esters | High stereoselectivity and yields, tolerates sensitive groups. organic-chemistry.org |

| Base-Catalyzed Esterification | Cinnamic acid/Cinnamamide, Alcohol/Phenol | DBU or DABCO | Cinnamate esters | Scalable, catalytic. beilstein-journals.orgnih.gov |

Formation of Polycyclic and Heterocyclic Systems from Cinnamate Precursors

Cinnamate esters are valuable precursors for the synthesis of more complex molecular architectures, including various polycyclic and heterocyclic systems. These transformations often involve intramolecular cyclization reactions or multicomponent reactions where the cinnamate moiety provides a key building block.

One significant application is in the synthesis of aryltetralin and arylnaphthalene lignans (B1203133), which can be achieved through intramolecular Diels-Alder reactions of cinnamyl cinnamate ester derivatives. cmu.ac.th These lignans, particularly those with methylenedioxy or trimethoxy substitutions, are of interest due to their potential biological activities. cmu.ac.th Another important transformation is the [2+2] photocycloaddition of cinnamate esters with styrenes to form substituted cyclobutane (B1203170) rings. acs.orgresearchgate.net This reaction can be performed enantioselectively using a cocatalytic system involving a chiral Lewis acid and an iridium-based photocatalyst. acs.org

Furthermore, substituted phenyl cinnamate esters serve as starting materials for a variety of heterocyclic compounds. Research has demonstrated their use in the synthesis of coumarins, dihydropyrimidinones, imidazoles, isoxazoles, and benzimidazoles. researchgate.net For example, the hydroarylation of cinnamic acid with substituted phenols, catalyzed by an acidic ionic liquid, yields corresponding 4-aryl-3,4-dihydrocoumarins with high yields and excellent selectivity. researchgate.net These dihydrocoumarins can then be used as substrates for further synthetic elaborations. researchgate.net

| Cinnamate Derivative | Reaction Type | Key Reagents/Conditions | Product System |

|---|---|---|---|

| Cinnamyl cinnamate esters | Intramolecular Diels-Alder | Thermal or Lewis acid catalysis | Aryltetralin and Arylnaphthalene lignans cmu.ac.th |

| Simple cinnamate esters | [2+2] Photocycloaddition | Ir(III) photocatalyst, Chiral Lewis acid, Light | Cyclobutanes acs.orgresearchgate.net |

| Substituted phenyl cinnamates | Hydroarylation/Cyclization | Substituted phenols, Acidic ionic liquid | 4-Aryl-3,4-dihydrocoumarins researchgate.net |

| Cinnamate precursors | Multicomponent reactions | Various (e.g., urea, β-ketoesters, ammonia) | Coumarins, Dihydropyrimidinones, Imidazoles, Isoxazoles researchgate.net |

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of methyl 3-phenylcinnamate derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituent effects are critical in directing the course of chemical reactions and modulating the biological activity of the resulting compounds. The electronic properties of a substituent—whether it is electron-donating (activating) or electron-withdrawing (deactivating)—play a key role in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Activating groups, such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups, donate electron density to the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org Conversely, deactivating groups, such as nitro (-NO2) and carboxyl (-COOR), withdraw electron density, making the ring less reactive. libretexts.org These groups generally direct incoming electrophiles to the meta position. libretexts.orglibretexts.org Halogens are an exception, as they are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate electrons through resonance. libretexts.org

In the context of specific reactions of cinnamate derivatives, these principles hold true. For instance, in studies of plant growth inhibition by cis-cinnamic acid analogues, it was found that the position of substituents on the aromatic ring was crucial. nih.gov While ortho- and para-substituted analogues often showed low potency, meta-substitution was better tolerated. Analogues with hydrophobic and sterically small substituents at the meta position were more likely to be potent inhibitors. nih.gov This suggests that both electronic and steric factors govern the interaction of these molecules with their biological targets.

| Substituent Type | Electronic Effect | Effect on Aromatic Ring Reactivity | Typical Directing Effect | Example Impact on Cinnamate Derivatives |

|---|---|---|---|---|

| -OH, -OR, -Alkyl | Electron-Donating (Activating) | Increases reactivity | Ortho, Para libretexts.org | Enhances rates of electrophilic substitution. |

| -NO₂, -CF₃, -COOR | Electron-Withdrawing (Deactivating) | Decreases reactivity | Meta libretexts.org | Slows electrophilic substitution; meta-substitution can be critical for biological activity. nih.gov |

| -F, -Cl, -Br, -I | Inductively Withdrawing, Resonantly Donating (Deactivating) | Decreases reactivity | Ortho, Para libretexts.org | Directs substitution to o/p positions despite reduced ring reactivity. |

| Hydrophobic, Sterically Small | Variable | Variable | Meta (in specific cases) | Found to be favorable for potent root growth inhibition in cis-cinnamic acid analogues. nih.gov |

Applications in Organic Synthesis As a Precursor or Building Block

Role in the Construction of Complex Organic Molecules

Methyl 3-phenylcinnamate is a valuable starting material for the synthesis of a variety of more complex organic compounds. Its utility as a precursor is demonstrated in the preparation of biologically active molecules and other functional organic materials.

One notable application is its role as a precursor to cinnamamides. Through an amidation reaction with phenylethylamines, methyl cinnamates can be converted into N-phenethylcinnamamide derivatives. wikipedia.org This transformation is significant as cinnamamide (B152044) derivatives are known to exhibit a range of pharmacological activities, including anti-inflammatory and analgesic properties. wikipedia.org The reaction involves the formation of a new amide bond, showcasing the conversion of the methyl ester group into a more complex functional group.

Furthermore, this compound can be hydrolyzed to cinnamic acid, which in turn is a key intermediate for the synthesis of other complex molecules. For instance, cinnamic acid derived from the hydrolysis of methyl cinnamate (B1238496) can be converted to cinnamoyl chloride. This reactive intermediate can then be esterified with phenol (B47542) to produce phenyl cinnamate, or it can undergo an acid-catalyzed reaction with phenol to yield 4-phenylchroman-2-one. nih.gov These transformations highlight the role of this compound as a foundational building block for accessing diverse molecular scaffolds.

The following table summarizes key transformations of this compound into more complex molecules:

| Starting Material | Reagent(s) | Product | Significance of Product |

|---|---|---|---|

| This compound | Phenylethylamines, Lipozyme® TL IM | N-phenethylcinnamamides | Potential anti-inflammatory and analgesic agents wikipedia.org |

| This compound | 1. Alkaline Hydrolysis 2. Thionyl chloride 3. Phenol | Phenyl cinnamate | Precursor for further synthesis nih.gov |

| This compound | 1. Alkaline Hydrolysis 2. p-toluenesulfonic acid, Phenol | 4-Phenylchroman-2-one | Heterocyclic compound with potential biological activity nih.gov |

Methodological Contributions to C-C and C-X Bond Formations

The reactivity of this compound makes it a valuable substrate in the development and application of important bond-forming reactions in organic synthesis. These reactions are fundamental to the construction of the carbon skeleton and the introduction of functional groups in organic molecules.

C-X Bond Formation:

A significant contribution of this compound to C-X bond formation is demonstrated in the synthesis of cinnamamides. The reaction of methyl cinnamates with phenylethylamines, often catalyzed by enzymes like Lipozyme® TL IM, results in the formation of a new carbon-nitrogen (C-N) bond. wikipedia.org This amidation reaction is a crucial transformation in organic chemistry, as the amide bond is a key structural feature in many biologically active compounds, including peptides and pharmaceuticals. The use of this compound in this context provides a direct route to this important class of molecules.

C-C Bond Formation:

This compound and its analogs are key players in several C-C bond-forming reactions, most notably the Heck reaction and the Michael addition.

The Heck reaction , a palladium-catalyzed cross-coupling reaction, is a powerful tool for the formation of C-C bonds between unsaturated halides and alkenes. wikipedia.orgorganic-chemistry.org While this compound can be a product of the Heck reaction (e.g., from the reaction of an aryl halide with methyl acrylate), its structural motif as an activated alkene makes it a potential substrate for related coupling reactions. researchgate.net The principles of the Heck reaction are fundamental to modern organic synthesis, and the synthesis of cinnamate esters via this method showcases its utility in constructing substituted alkenes. organic-chemistry.org

The Michael addition , or conjugate addition, is another cornerstone of C-C bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com this compound is an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon double bond. This allows for the addition of a wide range of nucleophiles, known as Michael donors (such as enolates), to the β-carbon, leading to the formation of a new C-C bond. wikipedia.org This reaction is widely used for the construction of complex carbon skeletons in a predictable and controlled manner. masterorganicchemistry.com For example, the Michael addition of a malonic ester enolate to methyl cinnamate would yield a 1,5-dicarbonyl compound, a versatile intermediate for further transformations.

The following table outlines the role of this compound in these key bond-forming reactions:

| Reaction Type | Bond Formed | Role of this compound | Description |

|---|---|---|---|

| Amidation | C-N (C-X) | Substrate | The ester group reacts with an amine to form an amide bond, yielding cinnamamides. wikipedia.org |

| Heck Reaction | C-C | Product/Substrate Analog | Cinnamate esters are often synthesized via this palladium-catalyzed cross-coupling of an aryl halide and an acrylate (B77674). researchgate.net |

| Michael Addition | C-C | Michael Acceptor | The activated alkene accepts a nucleophile at the β-carbon, forming a new C-C bond. wikipedia.orgmasterorganicchemistry.com |

Use in Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become increasingly important in guiding the development of chemical processes. This compound has been featured in studies that exemplify these principles, focusing on the use of safer reagents, milder reaction conditions, and more efficient synthetic methods.

One prominent example is the synthesis of methyl cinnamate via Fischer esterification of trans-cinnamic acid. nih.gov Research has explored alternatives to the traditional use of corrosive concentrated sulfuric acid as a catalyst. p-Toluenesulfonic acid monohydrate has been identified as a viable, easier-to-handle solid catalyst. nih.gov Furthermore, the application of microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and solvent usage. nih.gov For instance, a high yield of methyl cinnamate can be achieved in just two minutes under microwave irradiation, compared to several hours with conventional heating. nih.gov This approach not only saves time and energy but also aligns with the green chemistry principle of increasing energy efficiency.

The enzymatic synthesis of cinnamamides from methyl cinnamates also represents a significant advancement in sustainable synthesis. wikipedia.org The use of enzymes, such as Lipozyme® TL IM, as biocatalysts offers several advantages over traditional chemical methods. These reactions are often performed under mild conditions (e.g., lower temperatures) and in environmentally friendly solvents. wikipedia.org The high specificity of enzymes can lead to cleaner reactions with fewer byproducts, reducing the need for extensive purification steps. The development of continuous-flow microreactor systems for these enzymatic reactions further enhances their efficiency and sustainability. wikipedia.org

The table below highlights the green chemistry approaches involving this compound:

| Synthetic Method | Green Chemistry Principle(s) | Specific Improvement |

|---|---|---|

| Fischer Esterification (Synthesis of Methyl Cinnamate) | Safer Solvents/Reagents Energy Efficiency | Use of solid p-toluenesulfonic acid instead of concentrated sulfuric acid. Use of microwave irradiation to reduce reaction time from hours to minutes. nih.gov |

| Enzymatic Amidation (Synthesis of Cinnamamides) | Use of Renewable Feedstocks (Enzymes) Catalysis Design for Energy Efficiency | Enzyme (Lipozyme® TL IM) as a biocatalyst. Milder reaction temperatures (e.g., 45 °C). Use of continuous-flow microreactors for enhanced efficiency. wikipedia.org |

Future Directions and Emerging Research Avenues in Methyl 3 Phenylcinnamate Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of cinnamate (B1238496) esters, including methyl 3-phenylcinnamate, has traditionally relied on methods like Fischer esterification, often requiring harsh conditions. nsf.govnih.gov Modern research is focused on developing novel catalytic systems that offer milder reaction conditions, higher efficiency, and greater sustainability.

Recent advancements include the use of diverse catalysts that are more environmentally benign and reusable. For instance, solid-supported phenylboronic acid and graphene oxide have been employed as recyclable catalysts for the synthesis of cinnamic acid derivatives. nih.gov Similarly, metal-organic frameworks (MOFs) are being explored as highly effective and reusable catalysts for generating various organic compounds. nih.gov Researchers have also developed novel catalysts with unique structures, such as those with two metal cores, which demonstrate increased yield and efficiency in cross-coupling reactions while significantly reducing the carbon footprint compared to conventional catalysts. sciencedaily.com

The exploration of biocatalysts, such as enzymes, also represents a significant frontier. Lipases, for example, have been used in the synthesis of cinnamate esters, offering high selectivity under mild conditions. ugal.roresearchgate.net The development of these green catalysts is a key step towards more sustainable manufacturing processes in the chemical and pharmaceutical industries. mdpi.comrsc.org

Table 1: Examples of Novel Catalytic Systems for Cinnamate Ester Synthesis

| Catalyst Type | Specific Example | Key Advantages |

| Organocatalyst | p-Toluenesulfonic acid (pTSA) | Solid, easier to handle than corrosive acids like sulfuric acid. nsf.gov |

| Heterogeneous Catalyst | Iron(III) salts | Low-cost and effective in small amounts for condensation reactions. google.com |

| Biocatalyst | Lipozyme® TL IM | Enables reactions under mild temperatures, environmentally friendly. mdpi.com |

| Dual-Metal Catalyst | Copper ions on polymeric carbon nitride | High efficiency, reusability, and a significantly lower carbon footprint. sciencedaily.com |

| MOF-based Catalyst | Zirconium MOF with cerium | High efficacy and reusability in multi-component reactions at room temperature. nih.gov |

Advanced Computational Approaches for Reaction Prediction and Design

These computational tools leverage vast databases of known chemical reactions to train algorithms that can identify promising synthetic routes with a lower risk of failure. mit.edubeilstein-journals.org By analyzing molecular structures, these models can predict reactivity and help chemists to select the most effective catalysts and conditions, thereby reducing the need for extensive trial-and-error experimentation. stanford.educhemrxiv.org For example, machine learning models can be used for virtual screening of compound libraries to identify potential inhibitors for specific biological targets, as has been done with cinnamic acid derivatives. researchgate.net This predictive power streamlines the development process, saving time and resources. stanford.edu

The overarching goal is the creation of fully automated systems that can rapidly and efficiently produce a specified organic target molecule, guided by sophisticated computational planning. mit.edu

Exploration of New Chemical Transformations and Reactivity Modes

While the synthesis of the basic this compound scaffold is well-established, future research will increasingly focus on developing novel methods to functionalize this structure, thereby creating a diverse library of derivatives with unique properties. Cinnamic acid and its esters are versatile scaffolds for derivatization, allowing for modifications at the carboxyl group, the double bond, and the aromatic ring. nih.gov

A significant area of emerging research is the C–H functionalization of the phenyl ring. nih.gov This strategy allows for the direct introduction of new functional groups onto the aromatic core, bypassing the need for pre-functionalized starting materials. For instance, researchers have demonstrated the diversity-oriented C–H functionalization (including alkenylation, allylation, and cyanation) of α-substituted cinnamate derivatives with excellent selectivity. nih.gov Other novel transformations include enantioselective cycloadditions to form complex cyclobutane (B1203170) structures, which are valuable synthons for natural product synthesis. acs.org

Furthermore, new methods are being developed to create specific isomers of cinnamate esters, such as the nickel-catalyzed stereoinvertive deoxygenation of trans-3-arylglycidates to produce the thermodynamically less stable (Z)-cinnamate esters. organic-chemistry.org This ability to control stereochemistry is crucial for applications in materials science and pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals like this compound. mdpi.comnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly reactive or unstable intermediates. nih.govthieme-connect.de

The synthesis of cinnamate esters and their derivatives has been successfully adapted to continuous-flow systems. For example, the enzymatic synthesis of cinnamamides from methyl cinnamates has been achieved in a continuous-flow microreactor, significantly reducing the reaction time compared to batch methods. mdpi.com Flow systems can also be coupled with other technologies, such as microwave irradiation, to further accelerate reactions. nsf.govnih.gov

Looking forward, the integration of flow chemistry with automated, high-throughput synthesis and screening platforms will enable the rapid generation and evaluation of large libraries of this compound derivatives. rsc.org This combination of technologies, guided by machine learning algorithms, represents a paradigm shift in chemical synthesis, paving the way for the accelerated discovery of new molecules with desired properties. ucla.edu

Q & A

Q. What are the established synthetic routes for Methyl 3-phenylcinnamate, and how should experimental protocols be rigorously reported?

this compound is typically synthesized via esterification of 3-phenylcinnamic acid with methanol under acid catalysis. Key steps include refluxing with sulfuric acid, purification via column chromatography, and characterization by NMR and HPLC. To ensure reproducibility, report reaction conditions (temperature, solvent ratios, catalyst concentration), purification methods (e.g., solvent gradients in chromatography), and yield calculations. Journals like Medicinal Chemistry Research emphasize detailing reagent purity, instrumentation models, and statistical validation of yields .

Q. Which analytical techniques are critical for characterizing this compound, and what parameters must be documented?